basonuclin - 148814-46-4

basonuclin

Catalog Number: EVT-1516967
CAS Number: 148814-46-4
Molecular Formula: C11H10N4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Basonuclin was first identified as a protein expressed in keratinocytes, the predominant cell type in the epidermis. It is encoded by the BNC1 and BNC2 genes located on human chromosome 20. The expression of basonuclin is regulated by various factors, including hormonal signals and environmental stresses, which affect its role in cellular functions.

Classification

Basonuclin belongs to the family of zinc finger proteins, characterized by their ability to bind DNA through zinc finger motifs. This classification highlights its function as a transcription factor, influencing gene expression by binding to specific DNA sequences.

Synthesis Analysis

Methods

Basonuclin can be synthesized through recombinant DNA technology. The typical method involves cloning the BNC2 gene into an expression vector, followed by transformation into a suitable host organism such as Escherichia coli or yeast. The expressed protein can then be purified using affinity chromatography techniques.

Technical Details

  1. Cloning: The BNC2 gene is amplified using polymerase chain reaction (PCR) with specific primers. The product is then ligated into a plasmid vector.
  2. Transformation: The plasmid is introduced into competent bacterial cells via heat shock or electroporation.
  3. Expression: Induction of protein expression is typically achieved using IPTG (isopropyl β-D-1-thiogalactopyranoside) in bacterial cultures.
  4. Purification: Purification methods may include ion exchange chromatography and size exclusion chromatography to isolate basonuclin from other cellular proteins.
Molecular Structure Analysis

Structure

Basonuclin features multiple zinc finger domains that facilitate its interaction with DNA. These domains are crucial for its function as a transcription factor, allowing it to bind to specific regulatory regions of target genes.

Data

  • Molecular Weight: Approximately 50 kDa for basonuclin 1 and slightly higher for basonuclin 2 due to additional sequences.
  • Isoelectric Point: Varies depending on post-translational modifications but generally falls within the range of 6-7.
Chemical Reactions Analysis

Reactions

Basonuclin primarily engages in transcriptional activation of ribosomal RNA genes by binding to their promoter regions. This interaction can be modulated by various co-factors and post-translational modifications such as phosphorylation.

Technical Details

  • Binding Assays: Electrophoretic mobility shift assays (EMSAs) are commonly used to study the binding affinity of basonuclin to DNA.
  • Functional Studies: Reporter gene assays can assess the transcriptional activity of basonuclin when co-expressed with target genes.
Mechanism of Action

Process

Basonuclin operates primarily as a transcription factor that regulates gene expression in response to cellular signals. It binds to specific DNA sequences within promoter regions, facilitating the recruitment of RNA polymerase II and other transcriptional machinery.

Data

  • Target Genes: Basonuclin has been shown to regulate genes involved in ribosome biogenesis and cellular stress responses.
  • Pathway Involvement: It is implicated in pathways related to cell growth and differentiation, particularly in epithelial tissues.
Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Basonuclin is generally soluble in aqueous buffers at physiological pH.
  • Stability: The protein exhibits stability under physiological conditions but may denature under extreme pH or temperature conditions.

Chemical Properties

  • Post-translational Modifications: Includes phosphorylation, acetylation, and ubiquitination which can alter its stability and function.
  • Interaction with Metal Ions: The zinc finger motifs require zinc ions for structural integrity and functionality.
Applications

Scientific Uses

Basonuclin has several applications in biological research:

  • Gene Regulation Studies: Its role as a transcription factor makes it a valuable model for studying gene regulation mechanisms.
  • Cancer Research: Given its involvement in cell proliferation and differentiation, basonuclin is being investigated for its potential role as a tumor suppressor.
  • Developmental Biology: Studies on basonuclin contribute to understanding embryonic development processes, particularly in epithelial tissues.
Structural Characterization of Basonuclin Proteins

Zinc Finger Domain Architecture in Basonuclin-1 (BNC1) and Basonuclin-2 (BNC2)

Basonuclin-1 (BNC1) and Basonuclin-2 (BNC2) are paralogous zinc finger transcription factors characterized by a distinctive tripartite zinc finger architecture. Both proteins possess three pairs of C₂H₂-type zinc fingers (six fingers total), with each pair separated by linker regions of 150–320 amino acids [1] [7]. This modular arrangement is evolutionarily conserved and enables versatile DNA-binding capabilities. The zinc finger pairs follow a specific sequence motif: Cys-X₂-Cys-X₁₂-His-X₄-His for the first finger of each pair, and Cys-X₂-Cys-X₁₂-His-X₆₋₈-His for the second finger [4] [7].

Notably, the zinc finger domains of BNC1 and BNC2 exhibit significant divergence outside the finger motifs themselves. BNC1 contains a nuclear localization signal (NLS) between its first and second zinc finger pairs, which is critical for its nuclear import [3] [7]. In contrast, BNC2 lacks this canonical NLS but contains alternative localization signals that enable its concentration in nuclear speckles, where it colocalizes with the splicing factor SC35 [4] [7]. This suggests functional specialization: BNC1 primarily regulates ribosomal RNA (rRNA) transcription, while BNC2 may participate in mRNA processing.

Table 1: Architectural Features of BNC1 and BNC2 Zinc Finger Domains

FeatureBNC1BNC2
Total Zinc Fingers6 (3 pairs)6 (3 pairs)
Finger Pair 1 MotifC-X₂-C-X₁₂-H-X₄-H / C-X₂-C-X₁₂-H-X₆₋₈-HIdentical to BNC1
Nuclear Localization Signal (NLS)Present between finger pairs 1 & 2Absent; alternative localization signals
Characteristic Functional AssociationrRNA gene promoter binding [7]Nuclear speckles (SC35 colocalization) [4]

Comparative Analysis of BNC1 and BNC2 Isoforms Across Species

BNC1 and BNC2 display markedly different evolutionary conservation patterns. BNC2 exhibits extraordinary sequence conservation across vertebrates, with human and zebrafish proteins sharing approximately 95% amino acid identity in the zinc finger domains [2] [4]. This suggests strong purifying selection and underscores BNC2's critical, non-redundant biological functions. In contrast, BNC1 is less conserved, showing about 88% identity between human and mouse orthologs [1] [6].

Gene structure complexity also differs significantly. The human BNC1 gene spans approximately 29 kilobases with 5 exons, where the zinc finger domains and NLS are encoded primarily in the large terminal exons (exons 4 and 5) [1] [7]. Conversely, the human BNC2 gene is vastly larger (461 kilobases) and more complex, containing 7 major exons and exhibiting extraordinary alternative splicing potential. Computational predictions suggest the BNC2 gene could generate over 90,000 mRNA isoforms through alternative promoter usage, exon inclusion, and polyadenylation signals, potentially yielding more than 2,000 protein isoforms [4] [7]. This complexity far exceeds that of BNC1 and may underpin tissue-specific regulatory functions of BNC2.

Tissue distribution further highlights their divergence:

  • BNC1: Expression is highly restricted, predominantly found in epidermal keratinocytes, germ cells (testis and ovary), and ocular lens epithelial cells [1] [5] [6].
  • BNC2: Exhibits broader expression, including keratinocytes and germ cells, but also significant levels in kidney, uterus, and intestine [2] [4].

Despite overlapping expression in some tissues (e.g., co-localization in hair follicle stem cells and germ cells), knockout studies confirm non-redundancy. Bnc2⁻/⁻ mice exhibit neonatal lethality with craniofacial defects, while Bnc1⁻/⁻ mice display premature ovarian failure and testicular aging, indicating distinct biological roles [5] [7].

Subcellular Localization and Nuclear Dynamics

The subcellular localization of basonuclins is dynamically regulated and context-dependent, particularly for BNC1. In proliferating keratinocytes, BNC1 is predominantly nuclear, where it associates with rRNA gene promoters [1] [7] [9]. However, during keratinocyte differentiation or growth arrest, BNC1 accumulates in the cytoplasm [3] [7]. This nucleocytoplasmic shuttling is governed by phosphorylation-dephosphorylation cycles at critical serine residues:

  • Serine 541 (Ser541): Located immediately C-terminal to the NLS, phosphorylation of this residue promotes cytoplasmic retention. Substitution with aspartic acid (mimicking phosphorylation) forces cytoplasmic localization, while alanine substitution (preventing phosphorylation) maintains nuclear localization [3].
  • Serine 537 (Ser537): Phosphorylation at this site has a weaker, but contributory, effect on cytoplasmic localization [3].The phosphatase inhibitor okadaic acid induces cytoplasmic accumulation of BNC1, confirming phosphorylation's role in regulating its nuclear access [3].

BNC2 displays more consistent nuclear localization but exhibits distinct subnuclear partitioning. Unlike BNC1's diffuse nucleoplasmic distribution, BNC2 concentrates in nuclear speckles – dynamic subnuclear compartments enriched in pre-mRNA splicing factors [4] [7]. This localization suggests potential involvement in RNA processing rather than ribosomal biogenesis.

Unexpectedly, BNC1 exhibits non-nuclear localizations in specific developmental contexts. During spermiogenesis, BNC1 localizes to:

  • Centrosomes (specifically the appendage of the distal centriole) in spermatocytes and spermatids [6]
  • Mitochondrial sheath surrounding the sperm flagellum midpiece [6]
  • Acrosome in late-stage spermatids [6]The mitochondrial targeting is facilitated by a perfect N-terminal mitochondrial targeting sequence (Komiya consensus motif) present in the BNC1a isoform [6]. This multifaceted localization underscores Basonuclin's functional versatility beyond nuclear transcription.

Table 2: Regulatory Post-Translational Modifications Impacting Basonuclin Localization

ModificationResidue(s)Effect on LocalizationFunctional Consequence
PhosphorylationSer541 (BNC1)Cytoplasmic accumulationLoss of rRNA transcriptional regulation
PhosphorylationSer537 (BNC1)Moderate cytoplasmic accumulationReduced nuclear activity
DephosphorylationSer541/Ser537 (BNC1)Nuclear accumulationrRNA gene promoter binding
Mitochondrial ImportN-terminal MTS (BNC1a)Mitochondrial sheath (sperm)Putative role in sperm energetics?

This structural and dynamic characterization establishes the foundation for understanding basonuclins' diverse roles in development, epithelial maintenance, and germ cell biology. Their specialized zinc finger architecture, species-specific conservation patterns, and regulated localization mechanisms highlight their adaptation as cell-type-specific regulators of nucleic acid metabolism.

Properties

CAS Number

148814-46-4

Product Name

basonuclin

Molecular Formula

C11H10N4

Synonyms

basonuclin

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